molecular formula C13H16ClN3O B6362246 1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine CAS No. 1240570-62-0

1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine

Cat. No.: B6362246
CAS No.: 1240570-62-0
M. Wt: 265.74 g/mol
InChI Key: YHPHNAWBHDBJFV-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine is an organic compound with the molecular formula C13H16ClN3O It is characterized by the presence of a pyrazole ring substituted with a butyl chain linked to a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine typically involves the following steps:

    Preparation of 3-Chlorophenoxybutyl Bromide: This intermediate is synthesized by reacting 3-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate is then reacted with 4-aminopyrazole under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Chlorophenoxy)butyl]piperidine: Shares a similar structural motif but with a piperidine ring instead of a pyrazole ring.

    1-[4-(3-Chlorophenoxy)butyl]-1H-imidazole:

Uniqueness

1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a chlorophenoxybutyl chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-4-3-5-13(8-11)18-7-2-1-6-17-10-12(15)9-16-17/h3-5,8-10H,1-2,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPHNAWBHDBJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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